molecular formula C23H25NO3S B2959740 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide CAS No. 1203373-03-8

2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2959740
CAS No.: 1203373-03-8
M. Wt: 395.52
InChI Key: RVHADCMSOJQCIA-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with an ethoxy group and a carboxamide group

Scientific Research Applications

2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide can be achieved through a multi-step process involving the formation of the naphthalene core, followed by the introduction of the ethoxy group, the carboxamide group, and the thiophene and oxane rings. Common synthetic routes include:

    Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.

    Introduction of the Ethoxy Group: This step typically involves the use of ethyl iodide and a base such as potassium carbonate.

    Formation of the Carboxamide Group: This can be done through the reaction of the naphthalene derivative with an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Thiophene and Oxane Rings: These rings can be introduced through a series of cyclization reactions involving thiophene derivatives and oxane precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Naphthalene Derivatives: Compounds containing the naphthalene core, such as 1-naphthylamine.

    Oxane Derivatives: Compounds containing the oxane ring, such as tetrahydropyran.

Uniqueness

2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-ethoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-2-27-19-10-9-17-6-3-4-7-18(17)21(19)22(25)24-16-23(11-13-26-14-12-23)20-8-5-15-28-20/h3-10,15H,2,11-14,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHADCMSOJQCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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